
3-(4-氟-2-甲基苯基)丙酸
描述
Synthesis Analysis
The synthesis of 3-(4-Fluoro-2-methylphenyl)propanoic acid and related compounds involves multiple steps, including the reaction of specific aldehydes with amino acids or similar substrates in refluxing ethanol. For example, 2-(4-Fluorobenzylideneamino) propanoic acid was synthesized through the reaction of 4-fluorobenzaldehyde and l-tyrosine or alpha-alanine in refluxing ethanol, showcasing a typical synthetic pathway for such compounds (Ye et al., 2007); (Ruan et al., 2009).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using techniques like NMR, FTIR, Raman spectroscopy, and X-ray diffraction. The studies reveal optimized ground-state geometries and provide insights into the vibrational wavenumbers, indicating a complex interaction of molecular bonds and structures (Ye et al., 2007); (Yao et al., 2013).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, demonstrating a range of properties that can be harnessed for different applications. For instance, the interaction with DNA through electrostatic binding was observed, showcasing the potential for biological interactions (Yao et al., 2013).
Physical Properties Analysis
The physical properties, including thermal stability and vibrational spectra, have been determined through DSC–TGA techniques and vibrational spectroscopy studies. These studies provide valuable information on the stability and behavior of these compounds under various conditions (Ye et al., 2007); (Ruan et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other molecules, highlight the versatility of 3-(4-Fluoro-2-methylphenyl)propanoic acid derivatives. Studies have shown their potential in interacting with biological molecules, which could be leveraged in pharmaceutical applications (Yao et al., 2013).
科学研究应用
有机合成和化学性质
- 对相关氟代联苯类化合物的实用合成研究,如2-氟-4-溴联苯,凸显了开发氟化合物高效合成方法的重要性,这对制药和农药领域至关重要。这些方法着重于克服与成本、安全和环境影响相关的挑战,为合成复杂氟化分子如3-(4-氟-2-甲基苯基)丙酸 (Qiu et al., 2009) 提供了框架。
环境和分析化学
- 对与3-(4-氟-2-甲基苯基)丙酸结构相似的苯氧基除草剂在土壤和矿物质上的吸附研究,为了解这类化合物的环境行为、降解和潜在影响提供了见解。这些发现对于理解合成有机化合物的环境持久性和迁移性至关重要 (Werner et al., 2012)。
化学传感器和分析应用
- 基于结构类似物开发荧光化学传感器展示了氟化合物在检测各种分析物,包括金属离子和中性分子方面的实用性。这项研究突显了3-(4-氟-2-甲基苯基)丙酸在开发具有高选择性和灵敏度的新化学传感器,用于环境监测和分析化学 (Roy, 2021) 的潜力。
安全和危害
The safety data sheet for a similar compound, 3-[(4-fluoro-2-methylphenyl)carbamoyl]propanoic acid, indicates that it may cause skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing the mist or vapors, to wear protective clothing and eye protection, and to use only in a well-ventilated area .
作用机制
Target of Action
The primary targets of 3-(4-Fluoro-2-methylphenyl)propanoic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the biochemical pathways affected by 3-(4-Fluoro-2-methylphenyl)propanoic acid . Once the targets are identified, it will be possible to understand the downstream effects and the overall impact on cellular function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors affect 3-(4-fluoro-2-methylphenyl)propanoic acid is currently unavailable .
属性
IUPAC Name |
3-(4-fluoro-2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWSZWRPIFYZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450409 | |
| Record name | 3-(4-Fluoro-2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-2-methylphenyl)propanoic acid | |
CAS RN |
166251-34-9 | |
| Record name | 3-(4-Fluoro-2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

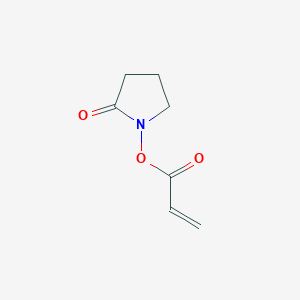
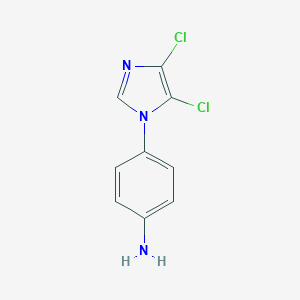
![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)



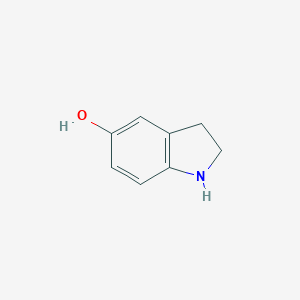
![1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one](/img/structure/B65712.png)
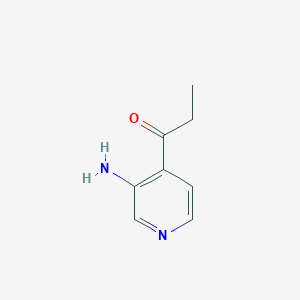

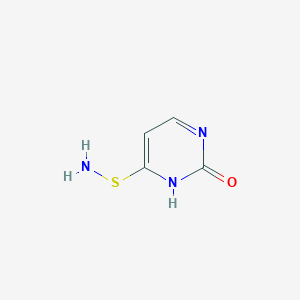
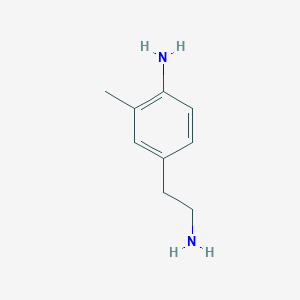

![7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B65723.png)